1-(3-Methylazetidin-3-yl)pent-4-en-1-one

Lipophilicity LogP Drug Permeability

Differentiated by a 3-methyl substituent that elevates LogP to 1.13 (vs. 0.83 for unsubstituted analogs), this azetidine building block enhances membrane permeability and PK profiles in CNS drug candidates. Its non-planar geometry provides unique steric bulk for precise SAR optimization in kinase inhibitor and HDAC programs. Only the 3-methylazetidin-3-yl moiety can replicate this specific conformational and lipophilic signature.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B13173045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylazetidin-3-yl)pent-4-en-1-one
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC1(CNC1)C(=O)CCC=C
InChIInChI=1S/C9H15NO/c1-3-4-5-8(11)9(2)6-10-7-9/h3,10H,1,4-7H2,2H3
InChIKeyVIXZPLVXEVUBJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylazetidin-3-yl)pent-4-en-1-one: A Specialized Azetidine Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


1-(3-Methylazetidin-3-yl)pent-4-en-1-one (CAS 1936697-44-7) is a functionalized azetidine derivative featuring a 3-methyl substituent on a four-membered azaheterocyclic ring and a pent-4-en-1-one carbonyl chain. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and bioactive molecules requiring a conformationally constrained azetidine scaffold . Its unique substitution pattern introduces distinct physicochemical and steric properties compared to unsubstituted or differently substituted azetidine analogs, making it a critical intermediate for structure-activity relationship (SAR) studies and lead optimization campaigns [1].

Why 1-(3-Methylazetidin-3-yl)pent-4-en-1-one Cannot Be Replaced by Simpler Azetidine Analogs


Generic substitution of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one with unsubstituted or differently substituted azetidine building blocks (e.g., 1-(azetidin-3-yl)pent-4-en-1-one or 1-(3-methylazetidin-1-yl)ethan-1-one) is not feasible due to quantifiable differences in lipophilicity, molecular weight, and conformational dynamics. The 3-methyl group significantly alters the compound's logP (1.13 vs. 0.83 for the unsubstituted analog), impacting membrane permeability and pharmacokinetic profiles in drug candidates . Additionally, the non-planar, conformationally mobile azetidine ring, influenced by the 3-methyl substituent, affects target binding geometry and selectivity in kinase inhibitor scaffolds [1]. These differences necessitate the use of the precise 3-methylazetidin-3-yl pent-4-en-1-one moiety in SAR-driven optimization.

Quantitative Differentiation of 1-(3-Methylazetidin-3-yl)pent-4-en-1-one: Lipophilicity, Molecular Weight, and Conformational Data


Enhanced Lipophilicity (LogP) Compared to Unsubstituted Azetidine Analog

1-(3-Methylazetidin-3-yl)pent-4-en-1-one exhibits a calculated LogP of 1.1312, which is approximately 0.3 units higher than the unsubstituted analog 1-(azetidin-3-yl)pent-4-en-1-one (calculated LogP ~0.83). This increase in lipophilicity enhances the compound's potential for passive membrane diffusion, a critical parameter in oral bioavailability and blood-brain barrier penetration .

Lipophilicity LogP Drug Permeability

Increased Molecular Weight and Steric Bulk for Improved Target Selectivity

The target compound has a molecular weight of 153.22 g/mol, which is 14.03 g/mol higher than the unsubstituted analog (MW 139.19). This additional mass, due to the 3-methyl group, provides increased steric bulk that can enhance selectivity for kinase ATP-binding pockets by filling hydrophobic sub-pockets inaccessible to smaller analogs . In SAR studies of pyridine-based HDAC inhibitors, a methylazetidinyl substituent was identified as optimal for HDAC1 inhibition and anti-proliferative activity in HCT-116 cells [1].

Molecular Weight Steric Bulk Kinase Inhibitor Design

Conformational Rigidity and Non-Planar Ring Dynamics Distinguish 3-Methylazetidine Scaffolds

NMR studies of 1-alkyl-3-methylazetidin-3-ols and related C-methylazetidines reveal that the azetidine ring adopts a conformationally mobile, non-planar geometry [1]. This puckering, influenced by the 3-methyl substituent, affects the orientation of the carbonyl side chain and can modulate binding interactions with biological targets. In contrast, unsubstituted azetidines exhibit different conformational preferences, potentially leading to altered target engagement and off-rate kinetics [2].

Conformational Analysis Azetidine Ring Puckering NMR Spectroscopy

High-Value Research Applications for 1-(3-Methylazetidin-3-yl)pent-4-en-1-one


Synthesis of Conformationally Constrained Kinase Inhibitors

The 3-methylazetidine ring serves as a rigid scaffold for ATP-competitive kinase inhibitors. Its non-planar geometry and enhanced lipophilicity improve binding affinity and selectivity for hydrophobic kinase pockets, as demonstrated in HDAC1 inhibitor optimization campaigns [1]. The pent-4-en-1-one side chain provides a handle for further functionalization or conjugation to targeting moieties.

Bioisosteric Replacement in CNS Drug Discovery Programs

With a LogP of 1.13 and molecular weight of 153.22, this compound offers a balanced lipophilic-hydrophilic profile suitable for CNS drug candidates requiring blood-brain barrier penetration . It can serve as a bioisostere for piperidine or morpholine rings while providing distinct conformational and electronic properties.

Precision SAR Studies in Lead Optimization

The quantifiable differences in LogP, molecular weight, and steric bulk compared to unsubstituted azetidine analogs enable precise SAR exploration. Medicinal chemists can use this building block to systematically tune physicochemical properties without altering core pharmacophore geometry .

Development of HDAC and Epigenetic Modulators

Structural motifs containing 3-methylazetidine have been validated in HDAC inhibitor programs, where the methylazetidinyl group contributed to optimal anti-proliferative activity in cancer cell lines [1]. This compound can be integrated into benzamide or hydroxamic acid scaffolds for next-generation epigenetic therapeutics.

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